molecular formula C22H25N3O8 B1662932 N-methylquipazine dimaleate CAS No. 171205-17-7

N-methylquipazine dimaleate

Cat. No. B1662932
M. Wt: 459.4 g/mol
InChI Key: HNSITEGFVDCKMF-SPIKMXEPSA-N
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Description

N-Methylquipazine dimaleate is a 5-HT3 agonist . It has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites . Its molecular weight is 459.45 and its formula is C14H17N3.(C4H4O4)2 .


Molecular Structure Analysis

The molecular structure of N-methylquipazine dimaleate consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group .


Physical And Chemical Properties Analysis

N-Methylquipazine dimaleate has a molecular weight of 459.45 and its formula is C14H17N3.(C4H4O4)2 . It is soluble to 50 mM in water .

Scientific Research Applications

1. PET Imaging Studies

N-Methylquipazine has been used in positron emission tomography (PET) imaging studies. It was labeled with carbon-11 to examine its distribution in vivo in rats and monkeys using dynamic imaging. These studies highlighted its potential for tracing serotonin (5-HT3) receptors, although some limitations were noted due to the nonspecificity of its binding (Thorell et al., 1997).

2. Effects on Dopamine Levels

Research has explored the impact of N-Methylquipazine on neurotransmitter levels. One study found that the administration of this compound in rats led to a concentration-dependent increase in extracellular dopamine levels in the anterior medial prefrontal cortex. This suggests a complex interaction between serotonergic and dopaminergic systems (Kurata et al., 1996).

3. Role in Endurance Performance

A study on rats investigated the effects of serotonergic agonist and antagonist drugs, including Quipazine dimaleate (a variant of N-Methylquipazine), on endurance performance. The research indicated that fatigue during prolonged exercise could be influenced by pharmacological manipulation of serotonergic systems, suggesting a central (brain) mechanism (Bailey et al., 1993).

4. Binding Affinity Studies

Binding affinities of arylpiperazine derivatives, including N-Methylquipazine, at central 5-HT3 sites were investigated to understand the binding characteristics. This study provided insights into the structural requirements for binding at 5-HT3 receptors, which is critical for developing more selective serotonergic agents (Glennon et al., 1989).

5. SPECT Imaging for Serotonin Transporter

N-Methylquipazine was also involved in SPECT imaging studies for visualizing serotonin transporters. This included experiments with macaca mulatta to validate its use as an in vivo ligand for serotonin transporters, demonstrating its potential application in studying serotonergic neurons in humans (Jagust et al., 1996).

Safety And Hazards

N-Methylquipazine dimaleate is a laboratory chemical . In case of skin contact, it’s advised to wash immediately with plenty of soap and water. If ingested or inhaled, it’s recommended to consult a doctor .

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSITEGFVDCKMF-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042623
Record name N-Methylquipazine dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylquipazine dimaleate

CAS RN

171205-17-7
Record name N-Methylquipazine dimaleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylquipazine dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLQUIPAZINE DIMALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JO Thorell, S Stone-Elander, L Eriksson… - Nuclear medicine and …, 1997 - Elsevier
… N-Methylquipazine dimaleate and quipazine dimaleate were commercially available from Research Biochemicals Incorporated (Natick, MA). Lithium aluminum hydride (LAH), …
Number of citations: 14 www.sciencedirect.com
YB Shmukler, F Silvestre, E Tosti - Zygote, 2008 - cambridge.org
… 2-Methyl-serotonin (Sigma-RBI), 5-HTQ (trimethylserotonin iodide, Sigma-RBI), N-methylquipazine dimaleate salt (Sigma) and nicotine (Sigma-RBI) were administered into a 2ml …
Number of citations: 13 www.cambridge.org
LA Hu, T Zhou, J Ahn, S Wang, J Zhou, Y Hu… - Biochemical …, 2009 - portlandpress.com
TAARs (trace amine-associated receptors) are G-protein-coupled receptors that respond to low abundance, endogenous amines such as tyramine and tryptamine, and represent …
Number of citations: 31 portlandpress.com
P Kameneva, VI Melnikova, ME Kastriti… - Nature …, 2022 - nature.com
… To investigate the possible role of HTR3A receptor in regulation of proliferation in tumor cells, we treated the cells with the HTR3A agonists, N-methylquipazine dimaleate (NMQ) and …
Number of citations: 11 www.nature.com
KR Park, EC Kim, JT Hong, HM Yun - Theranostics, 2018 - ncbi.nlm.nih.gov
Rationale: Characterizing the regulation of bone-resorbing osteoclasts is central to the understanding of the pathogenesis and treatment of bone diseases, such as osteoporosis and …
Number of citations: 47 www.ncbi.nlm.nih.gov
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com
F Haynes - 2005 - search.proquest.com
Halogenated hydrocarbons such as trichloroethylene (TCE) and closely related compounds are among the common water supply contaminants in the United States and abroad. TCE is …
Number of citations: 1 search.proquest.com
Y Geng, C Yates, RT Peterson - Cell Reports Methods, 2023 - cell.com
It has been a major challenge to systematically evaluate and compare how pharmacological perturbations influence social behavioral outcomes. Although some pharmacological …
Number of citations: 3 www.cell.com
LSOU RADA - is.muni.cz
Neuroblastoma is a malignant pediatric tumor characterized by a highly variable clinical course. While some patients suffer from a highly aggressive form of the disease with early …
Number of citations: 2 is.muni.cz
SM Steffens - 1999 - repositorio.ufsc.br
… 6, 30 and 60 nmol, DOI (2.5-Dimethoxy-4-iodoamphetamine hydrochloride - agonist of 5-HT2a/5HT2creceptor) in doses of 28 and 56 nmol and quipazine (N-Methylquipazine dimaleate …
Number of citations: 2 repositorio.ufsc.br

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